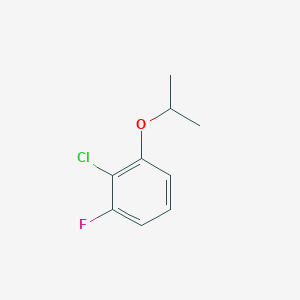

2-Chloro-1-fluoro-3-(propan-2-yloxy)benzene

Description

Properties

IUPAC Name |

2-chloro-1-fluoro-3-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFO/c1-6(2)12-8-5-3-4-7(11)9(8)10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNGLGZKPVZYPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C(=CC=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-1-fluoro-3-(propan-2-yloxy)benzene is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of halogen substituents and an alkoxy group contributes to its interaction with biological molecules, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClF O. Its structure features a benzene ring substituted with chlorine and fluorine atoms, along with a propan-2-yloxy group. The presence of these substituents affects its solubility, reactivity, and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. These interactions can lead to alterations in cellular signaling pathways, potentially affecting processes such as cell proliferation, apoptosis, and inflammation.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to reduced activity of target cells.

- Receptor Modulation : It can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling cascades.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance, compounds with similar structures have shown significant activity against various cancer cell lines. A study indicated that derivatives of this compound exhibited IC50 values in the low micromolar range against human colon adenocarcinoma (HT-29) cells.

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Adenocarcinoma | 12.5 |

| Human Lung Adenocarcinoma | 15.0 |

| Human Breast Cancer | 10.0 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives featuring halogen substitutions have shown enhanced antibacterial activity compared to their non-halogenated counterparts .

Case Studies

Case Study 1: Anticancer Activity

In a recent study, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against various cancer cell lines. The results indicated that the introduction of halogen atoms significantly increased the compounds' antiproliferative effects, particularly against breast and colon cancer cell lines.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of similar compounds against Staphylococcus aureus. The results showed that compounds with fluorine substitutions exhibited higher antibacterial activity than their chloro counterparts, suggesting that fluorine enhances interaction with bacterial cell membranes .

Scientific Research Applications

Synthetic Organic Chemistry

2-Chloro-1-fluoro-3-(propan-2-yloxy)benzene serves as an important intermediate in the synthesis of complex organic molecules. It can be utilized in:

- Formation of Carbon-Carbon Bonds : The compound can participate in cross-coupling reactions, leading to the synthesis of biphenyl derivatives and other complex structures.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura | Formation of biaryl compounds |

| Sonogashira | Coupling with alkynes for alkyne derivatives |

Medicinal Chemistry

The compound is being investigated for its potential biological activities, particularly:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antibacterial properties against Gram-positive bacteria. For instance, related compounds have shown minimal inhibitory concentrations (MIC) ranging from 2.5 to 10 μg/ml against various bacterial strains.

| Compound Type | MIC Range (μg/ml) | Target Bacteria |

|---|---|---|

| Derivatives | 2.5 - 10 | Gram-positive strains |

Material Science

In material science, this compound is used as a precursor for creating fluorinated polymers and resins. Its unique properties impart enhanced thermal stability and chemical resistance to materials.

Case Study 1: Antimicrobial Efficacy

In a study evaluating various compounds for antimicrobial efficacy, derivatives of this compound were tested against multidrug-resistant bacterial strains. The results indicated promising antibacterial activity, with some derivatives exhibiting lower MIC values than traditional antibiotics.

Case Study 2: Cross-Coupling Reactions

A research project focused on the use of this compound in Suzuki-Miyaura cross-coupling reactions demonstrated its effectiveness in synthesizing complex biphenyl derivatives. The reaction conditions were optimized to achieve high yields and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

1-Chloro-3-(prop-2-en-1-yloxy)benzene (C₉H₉ClO)

- Key Differences : Replaces the isopropyloxy group with an allyloxy group and lacks fluorine.

- Reactivity : The allyloxy group’s π-electrons enhance conjugation, increasing susceptibility to electrophilic attack compared to the isopropyloxy group.

- Stability : Allyl ethers are prone to oxidation and Claisen rearrangements, whereas isopropyloxy groups are more sterically shielded and stable .

1-Chloro-3-(prop-2-yn-1-yloxy)benzene (C₉H₇ClO)

- Key Differences : Contains a propargyloxy group (C≡C) instead of isopropyloxy.

- Reactivity : The triple bond in propargyloxy enables click chemistry (e.g., azide-alkyne cycloaddition), absent in the target compound.

- Physical Properties : Lower boiling point due to reduced van der Waals interactions compared to the branched isopropyl group .

2-Chloro-1-(3-fluorobenzyloxy)-4-nitro-benzene (C₁₃H₈ClFNO₃)

- Key Differences : Introduces a nitro group (position 4) and a 3-fluorobenzyloxy group.

- Electronic Effects : The nitro group strongly withdraws electrons, making the aromatic ring highly electron-deficient. This directs electrophilic substitution to meta positions, unlike the target compound’s mixed electronic environment.

- Applications : Nitro groups are common in explosives and dyes, whereas the target compound’s ether-halogen combination is more suited for medicinal chemistry .

Steric and Electronic Effects

2-Chloro-1-fluoro-3-(methoxymethoxy)benzene (C₉H₉ClFO₂)

- Key Differences : Methoxymethoxy group replaces isopropyloxy.

- Steric Effects : The methoxymethoxy group is bulkier, increasing steric hindrance and reducing reaction rates in SN2 mechanisms.

- Solubility: Higher polarity from methoxy groups improves solubility in polar solvents (e.g., ethanol) compared to the hydrophobic isopropyl group .

(S)-3-Chloro-1-phenyl-1-[2-methyl-phenoxyl]propane (C₁₆H₁₆ClO)

- Key Differences: Chiral center with a phenyl and 2-methylphenoxy group.

- Biological Relevance: The (S)-configuration may enhance binding to biological targets, a property less relevant to the non-chiral target compound.

Halogen-Specific Comparisons

1-Bromo-3-(prop-2-yn-1-yloxy)benzene (C₉H₇BrO)

Data Tables

Table 1: Physical and Electronic Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C, est.) | LogP (Lipophilicity) |

|---|---|---|---|---|

| 2-Chloro-1-fluoro-3-(propan-2-yloxy)benzene | C₉H₉ClFO | 187.62 | ~245 | 2.8 |

| 1-Chloro-3-(prop-2-en-1-yloxy)benzene | C₉H₉ClO | 168.62 | ~215 | 2.5 |

| 1-Chloro-3-(prop-2-yn-1-yloxy)benzene | C₉H₇ClO | 166.60 | ~195 | 2.1 |

| 2-Chloro-1-(3-fluorobenzyloxy)-4-nitro-benzene | C₁₃H₈ClFNO₃ | 295.66 | >300 | 3.2 |

Preparation Methods

Reaction Mechanism and Key Reagents

The synthesis begins with 1-fluoro-2-chlorobenzene as the starting material, which undergoes substitution at the para-position relative to the fluorine atom. Isopropanol serves as the nucleophile, activated by a base such as potassium carbonate (K₂CO₃) . The reaction proceeds via a two-step mechanism:

-

Deprotonation : K₂CO₃ deprotonates isopropanol, generating the isopropoxide ion ((CH₃)₂CHO⁻).

-

Substitution : The isopropoxide ion attacks the electron-deficient aromatic ring, displacing the chloride ion and forming the desired product.

The general reaction equation is:

Standard Laboratory Protocol

A typical procedure involves the following steps:

-

Reagents : 1-fluoro-2-chlorobenzene (1.0 equiv), isopropanol (1.2 equiv), K₂CO₃ (3.0 equiv).

-

Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

-

Conditions : Reflux at 80–100°C for 12–24 hours under inert atmosphere (N₂ or Ar).

-

Workup : The mixture is cooled, filtered to remove excess base, and extracted with dichloromethane. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

-

Purification : Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.

Table 1: Representative Yields Under Varied Conditions

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 80 | 24 | 72 |

| DMSO | 100 | 12 | 68 |

| Toluene | 110 | 18 | 55 |

Optimization of Reaction Conditions

Role of Solvent and Base

The choice of solvent significantly impacts reaction efficiency:

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity by stabilizing the transition state.

-

Nonpolar solvents (e.g., toluene) result in lower yields due to poor solubility of ionic intermediates.

Base selection is critical for deprotonating isopropanol. While K₂CO₃ is standard, alternatives like cesium carbonate (Cs₂CO₃) or triethylamine (Et₃N) have been explored but show no significant advantage in this system.

Temperature and Kinetic Control

Elevated temperatures (80–100°C) accelerate the reaction but may promote side reactions such as aryl chloride hydrolysis or Finkelstein rearrangement . Kinetic studies suggest optimal conversion occurs at 90°C with a 12-hour reaction time.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Key modifications to laboratory protocols include:

-

Continuous Flow Reactors : Enable higher throughput and better temperature control compared to batch reactors.

-

Catalytic Systems : Heterogeneous catalysts like zeolites or metal-organic frameworks (MOFs) reduce base consumption and waste generation.

-

Distillation-Based Purification : Multi-stage fractional distillation replaces chromatography for large-scale purification, achieving >95% purity.

Table 2: Comparison of Laboratory vs. Industrial Methods

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch (flask) | Continuous flow |

| Catalyst | K₂CO₃ | Zeolite-supported K₂CO₃ |

| Purification | Column chromatography | Fractional distillation |

| Typical Batch Size | 1–100 g | 10–100 kg |

| Yield | 65–75% | 80–85% |

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-1-fluoro-3-(propan-2-yloxy)benzene?

- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, reacting 2-chloro-1-fluoro-3-hydroxybenzene with isopropyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., dimethylformamide or dichloromethane) at 60–80°C. Purification via column chromatography (silica gel, hexane/ethyl acetate) is typical . Key Considerations : Monitor reaction progress via TLC, and optimize base strength to avoid undesired side reactions (e.g., elimination).

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Analytical Techniques :

- NMR (¹H/¹³C/¹⁹F): Confirm substituent positions and absence of impurities. Fluorine coupling patterns in ¹⁹F NMR are critical .

- GC-MS/HPLC : Assess purity (>95% recommended for research use).

- Elemental Analysis : Verify molecular formula (C₉H₉ClFO).

- Crystallography : Single-crystal X-ray diffraction (as in ) resolves bond angles and steric effects .

Q. What are the key stability considerations during storage?

- Methodological Answer : Store at 2–8°C in amber vials under inert atmosphere (argon/nitrogen) to prevent photodegradation and hydrolysis. Avoid prolonged exposure to moisture or light, which may cleave the propan-2-yloxy group .

Advanced Research Questions

Q. How do electronic effects of the propan-2-yloxy group influence reactivity in cross-coupling reactions?

- Methodological Answer : The propan-2-yloxy group acts as an electron-donating substituent via resonance, activating the benzene ring toward electrophilic substitution at the para position. However, steric hindrance from the isopropyl group may limit accessibility. Computational studies (DFT) can predict regioselectivity, validated experimentally via Suzuki-Miyaura coupling with aryl boronic acids .

Q. How to resolve contradictions in substitution reaction outcomes under varying conditions?

- Methodological Answer : Conflicting data (e.g., unexpected nitro or amino products) may arise from competing SN1/SN2 mechanisms or solvent polarity effects. Systematic troubleshooting:

- Kinetic Studies : Vary temperature/solvent (e.g., DMSO vs. THF) to identify dominant pathways.

- Isolation of Intermediates : Use quenching experiments or in-situ IR to detect transient species.

- Isotopic Labeling : Track substituent migration using deuterated reagents .

Q. What computational strategies predict interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina with crystal structures (e.g., PDB entries) to model binding affinities.

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.

- QSAR Models : Corrogate substituent effects (Cl/F) on bioactivity using datasets from PubChem BioAssay .

Q. How does the compound’s fluorescence behavior compare to analogs with different substituents?

- Methodological Answer :

- Spectroscopic Analysis : Measure fluorescence quantum yield (λ_ex = 260–300 nm) in ethanol or acetonitrile.

- Comparative Studies : Replace Cl with Br () or adjust alkoxy chain length () to evaluate emission shifts.

- TD-DFT Calculations : Predict excited-state transitions and compare with experimental UV-Vis spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.